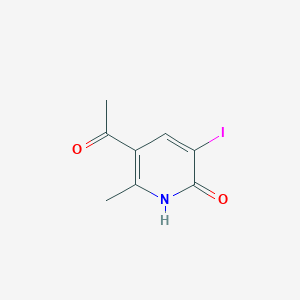

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one

Description

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one (CAS: 1407532-80-2) is a substituted dihydropyridinone derivative with the molecular formula C₈H₈INO₂ and a molecular weight of 277.06 g/mol . It features an acetyl group at position 5, an iodine atom at position 3, and a methyl group at position 6 on the partially saturated pyridinone ring. This compound is cataloged under MDL number MFCD22573522 and is available with a purity of >95% .

Propriétés

IUPAC Name |

5-acetyl-3-iodo-6-methyl-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVXNPHHEOBYYAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=O)N1)I)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one typically involves the iodination of a precursor pyridinone compound followed by acetylation. The reaction conditions often require the use of iodine and an oxidizing agent to introduce the iodine atom into the pyridinone ring. The acetylation step involves the use of acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the iodine atom, potentially replacing it with a hydrogen atom.

Substitution: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium azide or thiourea in polar solvents.

Major Products:

Oxidation: Carboxylic acids.

Reduction: 5-Acetyl-6-methyl-1,2-dihydropyridin-2-one.

Substitution: 5-Acetyl-3-amino-6-methyl-1,2-dihydropyridin-2-one or 5-Acetyl-3-thio-6-methyl-1,2-dihydropyridin-2-one.

Applications De Recherche Scientifique

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biochemical studies to investigate enzyme activities and receptor-ligand interactions.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases due to its ability to interact with biological macromolecules.

Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings .

Mécanisme D'action

The mechanism of action of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and acetyl group play crucial roles in binding to these targets, leading to the modulation of their activities. The compound can inhibit or activate enzymes, alter receptor signaling pathways, and affect cellular processes such as proliferation and apoptosis .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table and analysis compare 5-acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one with structurally analogous dihydropyridinones and related heterocycles:

Key Structural and Functional Comparisons:

Halogen Substituents :

- The iodo group in the target compound confers superior leaving-group ability compared to chloro or bromo analogs, making it more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Brominated analogs (e.g., 5-bromo-thiazolo-pyridine) exhibit moderate electrophilicity but are less stable under basic conditions due to weaker C-Br bonds .

Acetyl vs. Hydroxy/Methyl Groups: The acetyl group at position 5 enhances electron-withdrawing effects, stabilizing the enol tautomer and increasing acidity at the α-position . Compounds with hydroxy groups (e.g., 4-hydroxy analog) show higher aqueous solubility but reduced metabolic stability due to susceptibility to glucuronidation .

Ring Modifications: Hybrid structures like thiazolo-pyridines (e.g., 5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-amine) introduce additional heteroatoms, altering binding affinities in biological targets . Bulky substituents (e.g., naphthalenylmethyl amino) significantly increase logP values, favoring blood-brain barrier penetration .

Synthetic Utility: The target compound’s iodine atom enables radioisotope labeling (e.g., with ¹²⁵I) for tracer studies, a feature absent in chloro analogs . Chlorinated derivatives are cost-effective alternatives for non-radioactive applications but require harsher reaction conditions .

Activité Biologique

5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one is a synthetic compound with the molecular formula and a molecular weight of 277.06 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

The compound features a unique structure that includes an iodine atom, which significantly influences its reactivity and biological interactions. The presence of the acetyl group further enhances its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C8H8INO2 |

| Molecular Weight | 277.06 g/mol |

| Melting Point | 223-226°C |

| IUPAC Name | 5-acetyl-3-iodo-6-methyl-1H-pyridin-2-one |

The biological activity of 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The iodine atom and acetyl group facilitate binding to these targets, which can lead to modulation of enzymatic activity and receptor signaling pathways. This modulation can affect cellular processes such as proliferation and apoptosis.

Anticancer Activity

Recent studies have indicated that 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro tests demonstrated that the compound has IC50 values of approximately 226 µg/mL against HeLa cells (cervical cancer) and 242.52 µg/mL against A549 cells (lung cancer) . These findings suggest that the compound may inhibit cell growth through mechanisms that require further investigation.

Antimicrobial Activity

The compound also shows promising antibacterial properties. It has been tested against pathogenic microorganisms, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis . Such results highlight its potential as a therapeutic agent against resistant bacterial strains.

Case Studies

- Antiproliferative Effects : A study conducted on methanolic extracts containing similar dihydropyridinone derivatives indicated significant antiproliferative activity against human cancer cell lines, supporting the hypothesis that structural analogs may exhibit comparable biological effects .

- Antibacterial Efficacy : Another research highlighted the effectiveness of related compounds in inhibiting MRSA (methicillin-resistant Staphylococcus aureus), emphasizing the need for new antimicrobial agents due to rising antibiotic resistance .

Research Findings

Research continues to explore the full spectrum of biological activities associated with 5-Acetyl-3-iodo-6-methyl-1,2-dihydropyridin-2-one:

| Study Focus | Findings |

|---|---|

| Anticancer Activity | IC50 values: HeLa (226 µg/mL), A549 (242.52 µg/mL) |

| Antimicrobial Activity | MIC for E. coli: 62.5 µg/mL; E. faecalis: 78.12 µg/mL |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.